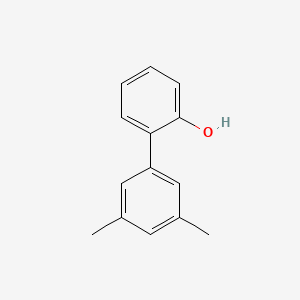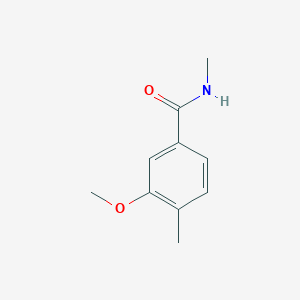
3-Amino-1-tetradecanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-tetradecanol is an organic compound with the molecular formula C14H31NO It is a long-chain amino alcohol, characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a tetradecane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-tetradecanol typically involves the reduction of a corresponding nitro compound or the amination of a hydroxyl compound. One common method is the reduction of 3-nitro-1-tetradecanol using hydrogen gas in the presence of a palladium catalyst. Another approach involves the direct amination of 1-tetradecanol using ammonia or an amine under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation processes due to their efficiency and scalability. The use of continuous flow reactors and optimized reaction conditions, such as temperature, pressure, and catalyst concentration, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-tetradecanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an alkylamine.
Substitution: Both the amino and hydroxyl groups can participate in substitution reactions, forming esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often employed.
Substitution: Reagents like acyl chlorides, anhydrides, and alkyl halides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Tetradecanone or tetradecanal.
Reduction: Tetradecylamine.
Substitution: Various esters, amides, and ethers depending on the substituent introduced.
Scientific Research Applications
3-Amino-1-tetradecanol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Explored for its potential as a drug delivery agent and in the formulation of pharmaceuticals.
Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-tetradecanol involves its interaction with biological membranes and proteins. Its amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with enzymes and receptors, modulating their activity and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Tetradecanol: A long-chain alcohol with similar hydrophobic properties but lacking the amino group.
3-Amino-1-dodecanol: A shorter-chain analog with similar functional groups.
3-Amino-1-hexadecanol: A longer-chain analog with similar functional groups.
Uniqueness
3-Amino-1-tetradecanol is unique due to its specific chain length and the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its balance of hydrophobic and hydrophilic properties makes it particularly useful in applications requiring amphiphilic molecules.
Properties
IUPAC Name |
3-aminotetradecan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31NO/c1-2-3-4-5-6-7-8-9-10-11-14(15)12-13-16/h14,16H,2-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHKAOJMSZNYOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CCO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6321348.png)
![2-Methyl-1-[(4-methylphenyl)methyl]piperazine](/img/structure/B6321350.png)
![1-[(4-Fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6321351.png)
![1-[(3-Fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6321359.png)







